![molecular formula C20H20N2O3S B2657252 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034412-43-4](/img/structure/B2657252.png)

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

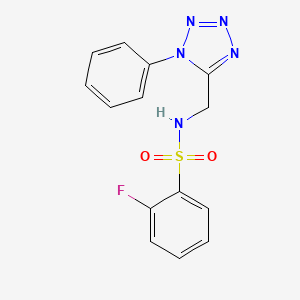

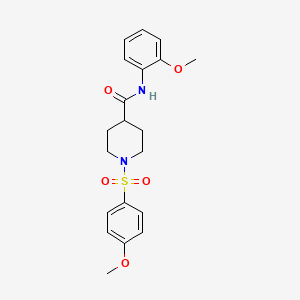

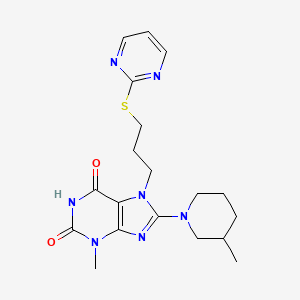

The compound is a derivative of tetrahydronaphthalene, which is a polycyclic aromatic hydrocarbon with four hydrogen atoms added . It has a benzo[d]thiazole-2-carboxamide group attached to it, which is a common moiety in many bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydronaphthalene core would provide a rigid, planar structure, while the methoxy, hydroxy, and carboxamide groups would introduce polar characteristics .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of both polar (hydroxy, methoxy, carboxamide) and nonpolar (tetrahydronaphthalene) regions suggests that it could have both hydrophilic and hydrophobic properties .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Radiolabeling Applications

The synthesis of related compounds has been explored in the context of creating radiolabeled molecules for medical imaging. For example, the synthesis of [(11)C]Am80 via a novel Pd(0)-mediated rapid [(11)C]carbonylation, employing arylboronic acid and [(11)C]carbon monoxide, showcases the potential of related compounds in PET tracer development, highlighting their importance in diagnostic imaging and cancer research (Takashima-Hirano et al., 2012).

Histone Deacetylase Inhibition for Alzheimer's Disease

Research into 5-aroylindolyl-substituted hydroxamic acids, closely related in structure, demonstrates the potential of such compounds in treating neurodegenerative diseases. Specifically, these compounds have shown potent inhibitory selectivity against histone deacetylase 6 (HDAC6), which is implicated in the pathogenesis of Alzheimer's disease. This includes the reduction of tau protein phosphorylation and aggregation, indicating a promising avenue for therapeutic development (Lee et al., 2018).

Antineoplastic and Monoamine Oxidase Inhibition

Derivatives of naphthalene have been synthesized and studied for their antineoplastic and monoamine oxidase inhibitory properties. These compounds, by interacting with various biological targets, offer insights into developing treatments for cancer and psychiatric disorders. This underscores the chemical's versatility and its potential utility in creating novel pharmacological agents (Markosyan et al., 2010).

Covalent Fluorescent Labeling for Biomolecules

The development of fluorescent chromophores based on derivatives of tetrahydronaphthalenylidene-benzothiazolium for covalent labeling of proteins via aliphatic amino groups represents another innovative application. This technique facilitates the detection and study of proteins, offering valuable tools for biochemical research and diagnostics (Kostenko et al., 2006).

Supramolecular Gelators

In the field of materials science, N-(thiazol-2-yl)benzamide derivatives, which share a structural motif with the given compound, have been investigated as supramolecular gelators. These studies highlight the role of methyl functionality and S⋯O interaction in gelation behavior, opening up possibilities for the development of new materials with tailored properties (Yadav & Ballabh, 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-25-14-8-9-15-13(11-14)5-4-10-20(15,24)12-21-18(23)19-22-16-6-2-3-7-17(16)26-19/h2-3,6-9,11,24H,4-5,10,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDLPTROGFMDEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=NC4=CC=CC=C4S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-N'-(7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2657173.png)

![N-[(1R,2R)-2-Hydroxycyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B2657176.png)

![5-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2657182.png)

![furan-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2657188.png)